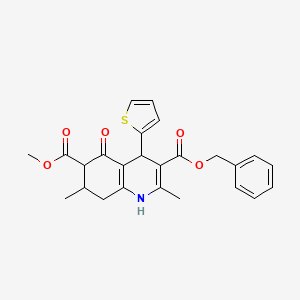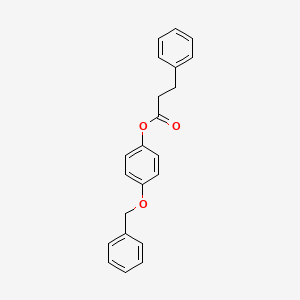![molecular formula C24H25N3O4S B4131950 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide](/img/structure/B4131950.png)
4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide
説明
4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as meso-tetrahydroxyphenylchlorin (m-THPC) and has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment.
作用機序
The mechanism of action of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide involves the generation of ROS upon activation by light. The ROS can cause damage to cellular components such as lipids, proteins, and DNA, leading to cell death. M-THPC has been shown to have a high affinity for cancer cells, which makes it an ideal candidate for PDT.
Biochemical and Physiological Effects:
M-THPC has been shown to have a number of biochemical and physiological effects. It has been shown to accumulate selectively in cancer cells, which makes it an ideal candidate for PDT. M-THPC has also been shown to have a long half-life in the body, which allows for a longer period of time for it to accumulate in cancer cells. Additionally, 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has been shown to have a low toxicity profile, which makes it safe for use in humans.
実験室実験の利点と制限
One of the main advantages of using 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide in lab experiments is its high affinity for cancer cells. This allows for selective targeting of cancer cells, which can minimize damage to healthy cells. Additionally, 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide has a long half-life in the body, which allows for a longer period of time for it to accumulate in cancer cells. However, one limitation of using 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for the study of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide. One direction is the development of new synthesis methods that can improve the solubility of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide in water. Another direction is the development of new formulations of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide that can improve its targeting of cancer cells. Additionally, the use of 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide in combination with other cancer therapies (such as chemotherapy or immunotherapy) is an area of active research. Finally, the development of new light sources that can activate 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide more efficiently is another area of future research.
科学的研究の応用
M-THPC has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer (such as 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide) and a light source to selectively destroy cancer cells. M-THPC has been shown to have a high affinity for cancer cells and can be activated by light to generate reactive oxygen species (ROS) that can cause cell death.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15-12-16(2)23(17(3)13-15)27-32(30,31)22-10-8-20(9-11-22)25-24(29)26-21-7-5-6-19(14-21)18(4)28/h5-14,27H,1-4H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWEOUANCGRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4131870.png)

![4-[(4-chlorophenyl)amino]-4-oxo-3-(1-pyrrolidinyl)butanoic acid](/img/structure/B4131881.png)
![7-chloro-4-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B4131897.png)
![4-(3-hydroxy-5-oxo-2-phenyl-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)-2-methoxyphenyl acetate](/img/structure/B4131907.png)

![5-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-1,3-diethyl-2,4-imidazolidinedione](/img/structure/B4131918.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4131920.png)
![N-(2,4-dichlorophenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4131923.png)


![7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4131944.png)
![N-(2-methyl-1-{[(2-pyridinylmethyl)amino]carbonyl}propyl)benzamide](/img/structure/B4131945.png)
![2-[3-(dimethylamino)propyl]-7-fluoro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4131947.png)